benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a dihydroxyphenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps. One common method involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate is then cyclized with guanidine to form the pyrimidine ring. The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity and leading to anti-inflammatory or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl group but lacks the pyrimidine ring.
L-3,4-dihydroxyphenylalanine (L-dopa): Contains the dihydroxyphenyl group and is used in the treatment of Parkinson’s disease.
Benzimidazole derivatives: Contain a similar heterocyclic ring structure but with different substituents.
Uniqueness
Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combination of a benzyl group, a dihydroxyphenyl group, and a pyrimidine ring. This unique structure provides a diverse range of chemical reactivity and potential biological activities that are not found in similar compounds .
Properties
Molecular Formula |
C19H18N2O5 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H18N2O5/c1-11-16(18(24)26-10-12-5-3-2-4-6-12)17(21-19(25)20-11)13-7-8-14(22)15(23)9-13/h2-9,17,22-23H,10H2,1H3,(H2,20,21,25) |
InChI Key |
JEHXXIAHQCQTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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